molecular formula C7H10F3NO5 B8047971 cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt

cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt

Cat. No.: B8047971
M. Wt: 245.15 g/mol
InChI Key: JPFWVYBLNMYLMA-HJXLNUONSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt typically involves the reaction of cis-3-Hydroxypyrrolidine-2-carboxylic acid with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature range and using appropriate solvents to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • cis-3-Hydroxypyrrolidine-2-carboxylic acid
  • trans-3-Hydroxypyrrolidine-2-carboxylic acid
  • 3-Hydroxypyrrolidine-2-carboxylic acid

Comparison: cis-3-Hydroxypyrrolidine-2-carboxylic acid tfa salt is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and enhanced reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.C2HF3O2/c7-3-1-2-6-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,6-7H,1-2H2,(H,8,9);(H,6,7)/t3-,4+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFWVYBLNMYLMA-HJXLNUONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-58-6
Record name D-Proline, 3-hydroxy-, (3S)-rel-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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